![molecular formula C19H26ClN3O4 B2506488 (3,5-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396748-15-4](/img/structure/B2506488.png)
(3,5-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound. It has been used in the synthesis of derivatives that have shown inhibitory activities against BRD4, a protein that has demonstrated promising potential in cancer therapy .
Synthesis Analysis
The compound is synthesized as part of a series of derivatives designed to evaluate their inhibitory activities against BRD4 . The specific synthesis process for this compound is not detailed in the available sources.Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their inhibitory activities against BRD4 . The compound DDT26, a derivative of the same series, exhibited the most potent inhibitory effect on BRD4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.88. Other physical and chemical properties are not provided in the available sources.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
One study discusses the molecular interactions of specific antagonists with cannabinoid receptors, illustrating the detailed conformational analysis and pharmacophore models for ligand-receptor binding (Shim et al., 2002). This type of research could be relevant for understanding how structurally similar compounds interact with biological targets.
Synthesis and Biological Activities
Another area of research involves the synthesis of compounds with potential antimicrobial and anti-proliferative activities. For instance, the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their evaluation against various bacterial strains and cancer cell lines highlight the methodological approaches to creating and assessing compounds with therapeutic potential (Al-Wahaibi et al., 2021).
Antagonist and Agonist Actions
Research on specific compounds acting as antagonists or agonists at cannabinoid receptors, demonstrating their potential use in pharmacology and drug development, is also notable (Landsman et al., 1997).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of certain derivatives, exploring their efficacy in scavenging free radicals and potential as therapeutic agents, are explored in the literature (Balaydın et al., 2010).
Therapeutic Agent Synthesis
There's research on linear synthesis of specific therapeutic agents, discussing the methodology and evaluation of their inhibitory activity against enzymes, showcasing the synthetic strategies and biological assessment of newly created compounds (Abbasi et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-13-18(14(2)26-20-13)12-21-5-7-22(8-6-21)19(23)15-9-16(24-3)11-17(10-15)25-4;/h9-11H,5-8,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSOHTYEGLVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.